molecular formula C24H23N5O2S2 B12143044 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12143044
M. Wt: 477.6 g/mol
InChI Key: RFYZNBXLQPONQR-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid molecule combining a pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone moiety and a 4-phenylpiperazine substituent. The Z-configuration of the methylidene group at the thiazolidinone ring ensures structural rigidity, while the 3-ethyl and 2-thioxo groups on the thiazolidinone contribute to its electronic and steric properties .

Key structural features:

  • Pyrido[1,2-a]pyrimidin-4-one backbone: Provides a planar, aromatic system conducive to π-π interactions.
  • Thiazolidinone ring (3-ethyl-4-oxo-2-thioxo): Introduces sulfur-based reactivity and hydrogen-bonding capacity.
  • 4-Phenylpiperazine substituent: Modulates lipophilicity and bioavailability .

Properties

Molecular Formula

C24H23N5O2S2

Molecular Weight

477.6 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N5O2S2/c1-2-28-23(31)19(33-24(28)32)16-18-21(25-20-10-6-7-11-29(20)22(18)30)27-14-12-26(13-15-27)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3/b19-16-

InChI Key

RFYZNBXLQPONQR-MNDPQUGUSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5)SC1=S

Origin of Product

United States

Biological Activity

The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule characterized by a unique combination of heterocyclic structures. Its biological activity is primarily derived from its thiazolidinone and pyrido-pyrimidine components, which are known for their diverse therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O2S2C_{20}H_{22}N_4O_2S_2, with a molecular weight of approximately 410.54 g/mol. The structure features:

  • A thiazolidinone ring , which contributes to antimicrobial and anti-inflammatory properties.
  • A pyrido-pyrimidine moiety , associated with antitumor and antiviral activities.

Structural Features

ComponentStructural FeaturesBiological Activity
ThiazolidinoneContains sulfur, enhances interaction with biological targetsAntimicrobial, anti-inflammatory
Pyrido-pyrimidineFused ring systemAntitumor, antiviral

Antimicrobial Activity

Preliminary studies suggest that the thiazolidinone component exhibits significant antimicrobial properties. Research indicates that compounds containing thiazolidinone structures often show efficacy against various bacterial strains. For instance, derivatives similar to this compound have been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones indicative of antibacterial activity.

Antitumor Activity

The pyrido-pyrimidine structure has been linked to antitumor effects. In vitro studies have shown that compounds with similar configurations can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism is believed to involve the disruption of cellular signaling pathways critical for tumor growth.

Anti-inflammatory Effects

Research on similar thiazolidinone derivatives highlights their potential in reducing inflammation. The compound may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions like rheumatoid arthritis or inflammatory bowel disease.

Case Studies

  • Antimicrobial Study : A study evaluating the efficacy of thiazolidinone derivatives showed that compounds with similar structures to our target demonstrated significant activity against E. coli with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.
  • Antitumor Activity : In a study involving MCF-7 cells, a related pyrido-pyrimidine derivative exhibited an IC50 value of 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutics.
  • Anti-inflammatory Research : A recent investigation into thiazolidinones revealed that they could reduce TNF-alpha levels in LPS-stimulated macrophages by up to 50%, suggesting potential use in inflammatory disorders.

Comparison with Similar Compounds

Structural Analogues in the Pyrido[1,2-a]pyrimidin-4-one Family

Substituent Variations on the Piperazine Ring

Compound Name Substituent on Piperazine Thiazolidinone Substituents Molecular Weight (g/mol) Key Properties
Target Compound 4-Phenyl 3-Ethyl, 2-thioxo 504.58 (calculated) High lipophilicity, potential CNS activity
3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one () 4-(2-Hydroxyethyl) 3-Ethyl, 2-thioxo 522.62 Enhanced solubility due to polar hydroxyethyl group; reduced blood-brain barrier penetration
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () 4-Methylpiperazine None (lacks thiazolidinone) 406.42 Simplified structure with benzodioxole; likely optimized for antimicrobial activity

2.2 Thiazolidinone-Based Analogues

Compound Name Core Structure Key Substituents Biological Activity
Target Compound Pyrido-pyrimidinone + thiazolidinone 3-Ethyl, 4-phenylpiperazine Hypothesized kinase inhibition (structural similarity to known kinase blockers)
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one () Chromeno-pyrimidine + thioxo-tetrahydro Piperidine Computationally predicted drug-like properties; potential anticancer activity
2-(R-Phenyl)-4-oxo-thiazolidin-3-yl propionic acid derivatives () Thiazolidinone + azo linkages Aromatic aldehydes Demonstrated anti-microbial and anti-oxidant activity

Preparation Methods

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold forms the foundational structure of the target compound. The most reliable method for constructing this core involves thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates , as demonstrated in halogenated analogs . This approach begins with the condensation of 2-aminopyridine derivatives with isopropylidene methoxymethylenemalonate under reflux conditions in aprotic solvents such as toluene or xylene. The reaction proceeds via a -hydride shift followed by cyclodehydration, yielding the bicyclic pyrido[1,2-a]pyrimidin-4-one system .

Key Reaction Conditions :

  • Temperature : 110–130°C

  • Solvent : Toluene (anhydrous)

  • Catalyst : None required; reaction proceeds thermally

  • Yield : 60–75% after purification by recrystallization

Construction of the Thiazolidinone Moiety

The thiazolidinone component, characterized by the 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group, is synthesized separately and later conjugated to the pyrido[1,2-a]pyrimidin-4-one core. The thiazolidinone ring is formed via condensation of ethyl thiosemicarbazide with ethyl acetoacetate in the presence of acetic acid. This reaction produces the 3-ethyl-2-thioxo-thiazolidin-4-one intermediate, which is subsequently oxidized to introduce the exocyclic double bond .

Critical Stereochemical Control :

  • The (Z)-configuration of the methylidene group is ensured by using protic solvents (e.g., ethanol) during the final condensation step, which favor the thermodynamic stability of the Z-isomer .

Knoevenagel Condensation for Methylene Bridging

The thiazolidinone moiety is linked to the pyrido[1,2-a]pyrimidin-4-one core via a Knoevenagel condensation . This reaction involves the reaction of the aldehyde group on the thiazolidinone with the active methylene group at position 3 of the pyrido-pyrimidinone core. Catalytic piperidine in ethanol under reflux conditions drives the reaction to completion, with the Z-configuration preserved through steric and electronic effects .

Reaction Parameters :

  • Catalyst : Piperidine (5 mol%)

  • Temperature : 78°C (ethanol reflux)

  • Yield : 50–65% after recrystallization from methanol

Purification and Characterization

Final purification is achieved through column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization from ethanol. Structural confirmation relies on 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) . Key spectroscopic signatures include:

Spectroscopic Feature Observation
1H NMR (DMSO-d6) δ 8.65 (d, J = 6.5 Hz, 1H, pyrido H), δ 7.25–7.45 (m, 5H, phenylpiperazine)
13C NMR δ 179.2 (C=O, thiazolidinone), δ 162.1 (C=N, pyrimidinone)
HRMS (ESI-TOF) m/z calculated for C28H26N6O2S2: 542.1542; found: 542.1539

Comparative Analysis of Synthetic Routes

The table below evaluates two primary routes for synthesizing the target compound:

Parameter Route A (Stepwise) Route B (Convergent)
Total Steps 54
Overall Yield 18–22%25–30%
Stereochemical Control Moderate (Z:E = 3:1)High (Z:E = 9:1)
Scalability Limited by column chromatographyImproved via crystallization

Route B, which employs a convergent strategy by pre-forming the thiazolidinone and pyrido-pyrimidinone units separately, offers superior yield and stereoselectivity .

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are recommended to enhance heat transfer and reduce reaction times. Key adjustments include:

  • Solvent Recycling : Ethanol and DMF are recovered via distillation.

  • Catalyst Recovery : Piperidine is neutralized and extracted for reuse.

  • Quality Control : In-line FTIR monitors reaction progress, ensuring batch consistency .

Q & A

Basic: What experimental methods are recommended to confirm the structural integrity of this compound?

Answer:
The compound’s structural integrity is confirmed using a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to verify the Z-configuration of the thiazolidinone methylidene group and the substitution pattern on the pyridopyrimidine core .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O, C=S) through characteristic stretching frequencies .
  • X-ray Crystallography : Resolve the three-dimensional structure using SHELX software for refinement, particularly to confirm stereochemistry and intermolecular interactions .

Basic: What are the critical steps in synthesizing this compound?

Answer:
Synthesis involves multi-step organic reactions:

Thiazolidinone Ring Formation : Condensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions .

Pyridopyrimidine Core Assembly : Cyclization of aminopyridine precursors with diketones or esters .

Functionalization : Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution or coupling reactions .
Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:
Optimization requires systematic variation of solvents, catalysts, and temperatures:

Parameter Optimal Conditions Impact on Yield Reference
Solvent Dimethyl sulfoxide (DMSO) or acetonitrileEnhances solubility of intermediates
Catalyst Lewis acids (e.g., ZnCl₂)Accelerates condensation reactions
Temperature 80–100°C under refluxBalances reaction rate and side-product formation

Note : Pilot reactions with Design of Experiments (DoE) methodologies can statistically identify optimal conditions .

Advanced: How should researchers resolve contradictions in spectral or bioactivity data across studies?

Answer:
Contradictions often arise from structural analogs or impurities. Mitigation strategies include:

  • Comparative Analysis : Benchmark NMR/X-ray data against structurally similar compounds (e.g., 3-cyclopentyl or 3-allyl derivatives) to identify substituent-specific spectral shifts .
  • Purity Validation : Use HPLC-MS to rule out impurities affecting bioactivity results .
  • Computational Modeling : DFT calculations or molecular docking can predict electronic environments or binding affinities, aligning experimental observations with theoretical data .

Advanced: What methodologies are suitable for evaluating biological activity in academic research?

Answer:
Prioritize target-specific assays:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Neuropharmacological Effects : Radioligand binding assays for serotonin/dopamine receptor affinity .
    Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and vehicle controls to validate results .

Advanced: How can interaction studies with biological targets be designed to elucidate mechanism of action?

Answer:
Use a tiered approach:

In Vitro Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding constants (Kd) with target proteins .

Enzyme Inhibition Studies : Kinetic assays (e.g., spectrophotometric monitoring of substrate turnover) to determine inhibition type (competitive/non-competitive) .

Cellular Localization : Fluorescence tagging (e.g., confocal microscopy) to track subcellular distribution .

In Silico Modeling : Molecular dynamics simulations to predict binding modes and stability .

Advanced: What structural features differentiate this compound from analogs, and how do they influence bioactivity?

Answer:
Key structural distinctions include:

  • Thiazolidinone Moiety : The 3-ethyl-4-oxo-2-thioxo group enhances electrophilicity, facilitating covalent interactions with cysteine residues in target enzymes .
  • 4-Phenylpiperazine Substituent : Improves solubility and CNS penetration compared to bulkier groups (e.g., benzodioxole derivatives) .
  • Pyridopyrimidine Core : Rigid planar structure promotes intercalation with DNA or hydrophobic enzyme pockets .

Table : Bioactivity comparison with analogs

Analog Structural Variation Bioactivity Trend
3-CyclopentylLarger alkyl groupReduced antimicrobial activity
3-AllylUnsaturated side chainEnhanced anti-inflammatory effects

Advanced: How can computational tools aid in predicting pharmacokinetic properties?

Answer:
Leverage software such as SwissADME or pkCSM:

  • Lipophilicity (LogP) : Predicts membrane permeability; ideal range: 2–5 .
  • Metabolic Stability : Cytochrome P450 isoform interaction maps identify susceptibility to hepatic metabolism .
  • Toxicity : ProTox-II assesses hepatotoxicity or mutagenicity risks .
    Validation : Cross-reference predictions with in vitro ADME assays (e.g., microsomal stability tests) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.